molecular formula C10H8BrNO B567034 5-Bromo-3-methoxyisoquinoline CAS No. 1330750-62-3

5-Bromo-3-methoxyisoquinoline

Cat. No.: B567034
CAS No.: 1330750-62-3
M. Wt: 238.084
InChI Key: AQOJBAYGTPZJAY-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 3rd position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxyisoquinoline typically involves the bromination of 3-methoxyisoquinoline. One common method is the electrophilic aromatic substitution reaction, where 3-methoxyisoquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: The methoxy group in this compound can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: The compound can also undergo reduction reactions, where the bromine atom is reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: DMF, DMSO, elevated temperatures.

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4.

Major Products Formed:

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation: 5-Bromo-3-oxoisoquinoline.

    Reduction: 3-Methoxyisoquinoline.

Scientific Research Applications

5-Bromo-3-methoxyisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical compounds. Its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Material Science: It is employed in the development of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and drug-target interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxyisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, some derivatives may inhibit kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation. The methoxy and bromine substituents play a crucial role in enhancing the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    5-Bromoisoquinoline: Lacks the methoxy group, making it less polar and potentially less reactive in certain substitution reactions.

    3-Methoxyisoquinoline: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.

    5-Bromo-3-nitroisoquinoline: Contains a nitro group instead of a methoxy group, which significantly alters its electronic properties and reactivity.

Uniqueness: 5-Bromo-3-methoxyisoquinoline is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. This combination enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

5-bromo-3-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOJBAYGTPZJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CC=C(C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301301
Record name Isoquinoline, 5-bromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-62-3
Record name Isoquinoline, 5-bromo-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 5-bromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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